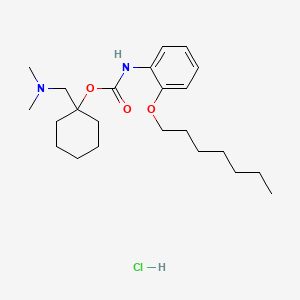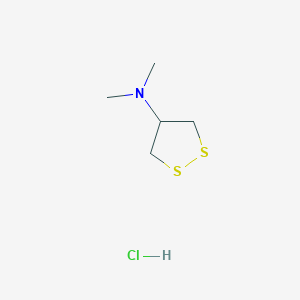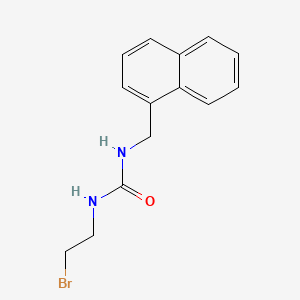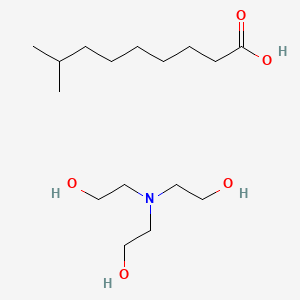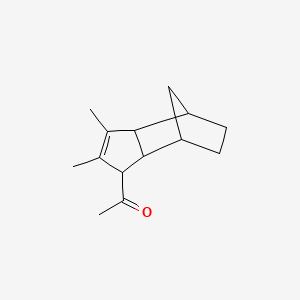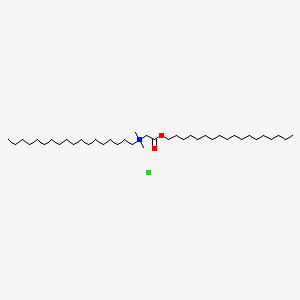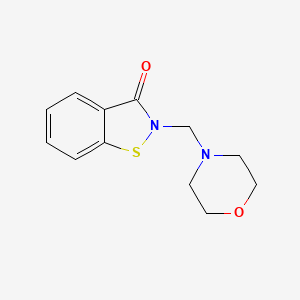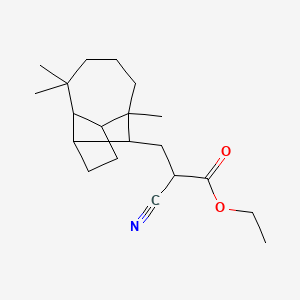
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the decahydro-1,4-methanoazulene core.
Functional Group Transformations: Introduction of the cyanide and ethyl ester groups.
Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the cyclization and functionalization reactions.
Automated Systems: For precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the cyanide group to amine.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is utilized in:
Chemistry: As a reagent and intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Binding to specific enzymes and receptors.
Pathways Involved: Modulation of metabolic and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propanoate
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-butyrate
Uniqueness
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is unique due to its specific structural features and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85099-14-5 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)propanoate |
InChI |
InChI=1S/C20H31NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h13-17H,5-11H2,1-4H3 |
InChI-Schlüssel |
VJKTYQFKYNDHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1C2CCC3C2C(CCCC31C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


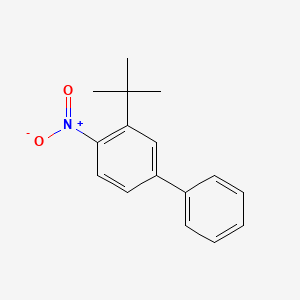
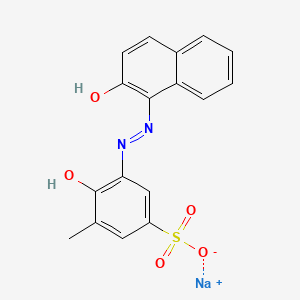
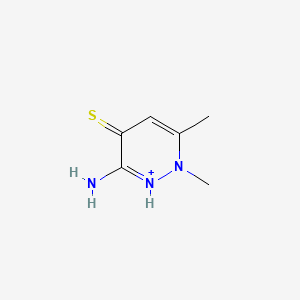
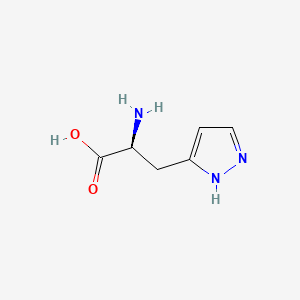
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
